3-Pyroglutamylthiazolidine-4-carboxylic acid
Overview
Description
3-Pyroglutamylthiazolidine-4-carboxylic acid is a dipeptide . It is not a naturally occurring metabolite and is only found in certain specific conditions . Its molecular formula is C9H12N2O4S .
Molecular Structure Analysis
The molecular structure of 3-Pyroglutamylthiazolidine-4-carboxylic acid is represented by its molecular formula C9H12N2O4S . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.Scientific Research Applications
Synthesis and Biological Evaluation
One notable application of derivatives of 3-Pyroglutamylthiazolidine-4-carboxylic acid is in the synthesis and biological evaluation of modified peptides. For instance, a study focused on synthesizing a TRH analogue incorporating the (S)-isothiazolidine-1,1-dioxide-3-carboxylic acid moiety instead of the native L-pyroglutamic acid residue. This modification showed significant stabilization towards hydrolysis by pyroglutamyl peptidase type I and maintained in vitro prolactin-releasing activity (Brunetti et al., 2002).
Antimicrobial Properties
Another application area is in the exploration of antimicrobial properties. A study synthesized 2-arylthiazolidine-4-carboxylic acid derivatives, revealing that most 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives exhibited superior antibacterial activities against various bacterial strains than their relative 2-arylthiazolidine-4-carboxylic acid derivatives. One compound in particular showed powerful antibacterial activities against P. aeruginosa, surpassing the positive controls Penicillin G and Kanamycin B (Song et al., 2009).
Antitumor Potential
Additionally, derivatives of 3-Pyroglutamylthiazolidine-4-carboxylic acid have been studied for their potential in cancer treatment. For example, a novel compound was designed as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, showing promising results against the growth of tumor cells in culture (Gangjee et al., 2000).
properties
IUPAC Name |
3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKICFRNVKFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861268 | |
Record name | 3-(5-Oxoprolyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyroglutamylthiazolidine-4-carboxylic acid | |
CAS RN |
117241-40-4 | |
Record name | Pidotimod | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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